![molecular formula C12H17IN2O2 B8648452 tert-butyl N-[(4-amino-3-iodophenyl)methyl]carbamate](/img/structure/B8648452.png)
tert-butyl N-[(4-amino-3-iodophenyl)methyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
tert-butyl N-[(4-amino-3-iodophenyl)methyl]carbamate is an organic compound with the molecular formula C12H16INO2 It is a derivative of benzylcarbamate, where the benzyl group is substituted with an amino group at the 4-position and an iodine atom at the 3-position The tert-butyl group is attached to the carbamate nitrogen
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(4-amino-3-iodophenyl)methyl]carbamate typically involves the following steps:
Nitration: The starting material, tert-butyl 4-nitrobenzoate, is subjected to nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Iodination: The amino compound is then iodinated using iodine and a suitable oxidizing agent to introduce the iodine atom at the 3-position.
Carbamate Formation: Finally, the tert-butyl group is introduced by reacting the iodinated amino compound with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
tert-butyl N-[(4-amino-3-iodophenyl)methyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as halides, amines, or thiols.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to a primary amine.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide, potassium thiocyanate, or amines in the presence of a base.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Products include tert-butyl 4-amino-3-chlorobenzylcarbamate, tert-butyl 4-amino-3-thiocyanatobenzylcarbamate, etc.
Oxidation: Products include tert-butyl 4-nitro-3-iodobenzylcarbamate.
Reduction: Products include tert-butyl 4-amino-3-aminobenzylcarbamate.
科学的研究の応用
tert-butyl N-[(4-amino-3-iodophenyl)methyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of tert-butyl N-[(4-amino-3-iodophenyl)methyl]carbamate involves its interaction with specific molecular targets. The amino and iodine groups play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The compound may also participate in redox reactions, influencing cellular signaling pathways.
類似化合物との比較
Similar Compounds
- tert-Butyl 4-aminobenzoate
- tert-Butyl 4-iodobenzoate
- tert-Butyl 4-nitrobenzoate
Uniqueness
tert-butyl N-[(4-amino-3-iodophenyl)methyl]carbamate is unique due to the presence of both amino and iodine groups on the benzylcarbamate scaffold. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C12H17IN2O2 |
|---|---|
分子量 |
348.18 g/mol |
IUPAC名 |
tert-butyl N-[(4-amino-3-iodophenyl)methyl]carbamate |
InChI |
InChI=1S/C12H17IN2O2/c1-12(2,3)17-11(16)15-7-8-4-5-10(14)9(13)6-8/h4-6H,7,14H2,1-3H3,(H,15,16) |
InChIキー |
AJJZEOZVURSLHU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)N)I |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

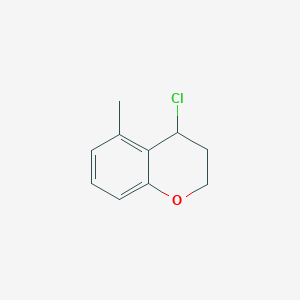
![Ethyl 4-{[2-(thiophen-2-yl)ethyl]amino}benzoate](/img/structure/B8648377.png)
![2-(3-(Piperidin-1-yl)pyrrolidin-1-yl)benzo[d]thiazole-6-carboxylic acid](/img/structure/B8648380.png)
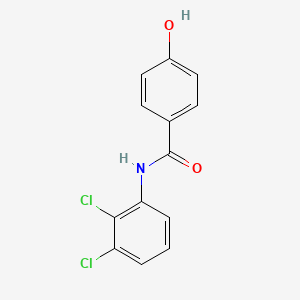
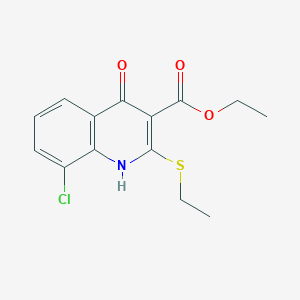




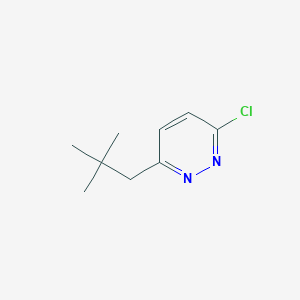
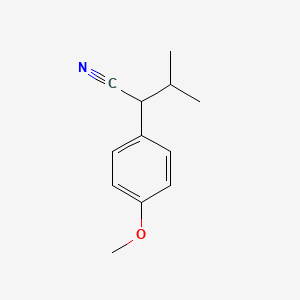
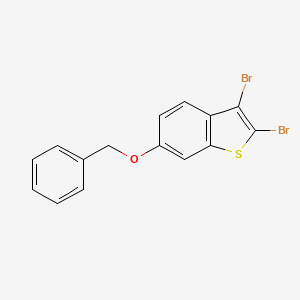

![1-(1H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylmethanamine](/img/structure/B8648485.png)
